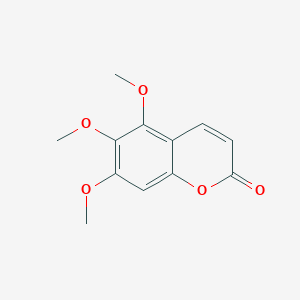

5,6,7-Trimethoxycoumarin

説明

Distribution Across Plant Genera and Species

While various coumarins are known to be present in the Daphne genus, specific details regarding the isolation of 5,6,7-Trimethoxycoumarin from Daphne species are not extensively documented in the provided search results. However, the genus is recognized as a source of important coumarin compounds. researchgate.net

Phytochemical studies have confirmed the presence of this compound in Vernicia fordii, commonly known as the tung tree. wikipedia.orgepharmacognosy.comresearchgate.net The compound has been isolated from the plant, often alongside other coumarins and coumarinolignoids like aleuritin. wikipedia.orgepharmacognosy.com It has also been reported in Vernicia cordata. nih.govwikidata.org

The compound this compound has been successfully isolated from the non-polar fraction of Artemisia apiacea. koreascience.krebi.ac.uk Its structure was elucidated through chemical and spectroscopic analysis. koreascience.krebi.ac.uk This was the first reported isolation of this compound from this particular plant species. koreascience.krebi.ac.uk Further studies on the methanolic extracts of the whole plant also confirmed its presence alongside other known compounds. nih.govtandfonline.com

Investigations into the chemical constituents of Cuscuta reflexa, a parasitic plant, have led to the identification of this compound. ejbps.comresearchgate.net It was isolated from the ethyl acetate soluble part of a methanol extract of the plant's aerial parts. ebi.ac.ukejbps.comresearchgate.net

The roots of Pelargonium sidoides are a significant source of this compound, where it is considered a major constituent and a useful marker compound. mecklenburghsquaregarden.org.ukafrigetics.com This coumarin is found among a rich variety of polyoxygenated compounds in the plant. mecklenburghsquaregarden.org.uk While both P. sidoides and P. reniforme contain a range of coumarins, the presence and concentration of this compound (also known as umckalin's 7-O-methylether) is a distinguishing feature of P. sidoides, being low or absent in P. reniforme. afrigetics.comeuropa.euafrigetics.com

Six different coumarins, including this compound, have been isolated for the first time from the roots of Angelica glauca. nih.govtandfonline.com This finding was the result of investigations into the irritant and cytotoxic potential of the coumarins present in the plant's roots. ebi.ac.uknih.govtandfonline.com

| Plant Species | Plant Part Investigated | Key Findings |

| Vernicia fordii | Plant | Contains this compound and the coumarinolignoid aleuritin. wikipedia.orgepharmacognosy.com |

| Vernicia cordata | Not Specified | Reported to contain this compound. nih.govwikidata.org |

| Artemisia apiacea | Non-polar fraction, Whole plant (methanolic extract) | First-time isolation from this plant; found alongside other terpenoids and coumarins. koreascience.krebi.ac.uknih.govtandfonline.com |

| Cuscuta reflexa | Aerial parts (methanol extract) | Isolated from the ethyl acetate soluble part of the methanol extract. ebi.ac.ukejbps.comresearchgate.net |

| Pelargonium sidoides | Roots | A major constituent and marker compound; found with other polyoxygenated compounds. mecklenburghsquaregarden.org.ukafrigetics.com |

| Pelargonium reniforme | Roots | Contains various coumarins, but this compound is typically low or absent. afrigetics.comeuropa.euafrigetics.com |

| Angelica glauca | Roots | Isolated for the first time from this plant as one of six coumarins. ebi.ac.uknih.govtandfonline.com |

特性

IUPAC Name |

5,6,7-trimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-14-9-6-8-7(4-5-10(13)17-8)11(15-2)12(9)16-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBNRKTURPWTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C=CC(=O)OC2=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203608 | |

| Record name | 2H-1-Benzopyran-2-one, 5,6,7-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55085-47-7 | |

| Record name | 5,6,7-Trimethoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55085-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7-Trimethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055085477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 5,6,7-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7-TRIMETHOXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYC5EDM6W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Phytochemical Investigations

Distribution Across Plant Genera and Species

Report in Aleurites moluccana

The compound 5,6,7-Trimethoxycoumarin has been identified as a natural constituent of the candlenut tree, Aleurites moluccana (L.) Willd. nih.govresearchgate.net. Scientific investigations have successfully isolated this coumarin derivative from the heartwood of the tree. researchgate.netjapsonline.com This finding was part of a broader phytochemical analysis which also led to the isolation of several other compounds from the same plant species for the first time. ebi.ac.uk Specifically, this compound was obtained from a benzene extract of the heartwood and also reported as a constituent of the bark. researchgate.netebi.ac.ukresearchgate.net

Methodologies for Natural Product Isolation and Purification

The isolation and purification of this compound from natural sources like Aleurites moluccana involve a series of standard phytochemical techniques. The general procedure begins with the extraction of the plant material, for instance, the heartwood, using a solvent. In one reported isolation, a benzene extract was utilized. ebi.ac.ukresearchgate.net

A common overarching strategy involves drying and grinding the plant material, followed by successive extraction using a Soxhlet apparatus with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and methanol (MeOH). ljmu.ac.uk This process, known as bioassay-guided isolation, helps in fractionating the crude extract based on the polarity of its constituents. ljmu.ac.uk

Following extraction, the resulting fractions are subjected to various chromatographic techniques to separate the individual compounds. These methods include:

Column Chromatography: A fundamental technique for separating compounds from a mixture.

Thin Layer Chromatography (TLC): Used for monitoring the separation process and identifying the fractions containing the desired compound. ljmu.ac.uk

Reversed-Phase High-Pressure Liquid Chromatography (RP-HPLC): A high-resolution technique used for the final purification of the isolated compounds. ljmu.ac.uk

Once the pure compound is obtained, its chemical structure is elucidated using modern spectroscopic methods. ljmu.ac.uk These analytical techniques are crucial for confirming the identity of the isolated substance as this compound and involve:

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. ebi.ac.ukljmu.ac.uk

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. ebi.ac.ukljmu.ac.uk

Co-occurrence with Other Related Phytochemicals

Phytochemical analyses of Aleurites moluccana have revealed that this compound co-exists with a variety of other secondary metabolites. During its isolation from the heartwood, several other compounds were also identified for the first time from this species. ebi.ac.uk These co-occurring phytochemicals belong to different chemical classes, including other coumarins, sterols, and hydrocarbons. nih.govresearchgate.net

The following interactive table details the phytochemicals reported to co-occur with this compound in Aleurites moluccana.

| Compound Class | Compound Name | Plant Part |

| Coumarins | 6,7-Dimethoxycoumarin | Heartwood |

| Scopoletin | Stem Bark | |

| Hydrocarbons | Hentriacontane | Heartwood |

| Sterols | beta-Sitostenone | Heartwood |

| beta-Sitosterol | Non-polar fraction | |

| Stigmasterol | Ethyl acetate & Butanol fraction | |

| Campesterol | Ethyl acetate & Butanol fraction | |

| Triterpenes | alpha-Amyrin | Non-polar fraction |

| beta-Amyrin | Non-polar fraction | |

| Flavonoids | Swertisin | Leaves |

| Phorbol Esters | 13-O-myristyl-20-O-acetyl-12-deoxyphorbol | Heartwood |

This table is based on findings from multiple phytochemical studies. nih.govresearchgate.netjapsonline.comebi.ac.ukresearchgate.net

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Precursors and Pathways in Plants

The biosynthesis of 5,6,7-Trimethoxycoumarin in plants originates from the phenylpropanoid pathway, a fundamental and highly conserved metabolic route for the production of a vast array of secondary metabolites. frontiersin.orgfrontiersin.org This pathway commences with the amino acid phenylalanine, which is itself synthesized through the shikimate pathway. frontiersin.org

The initial steps involve the transformation of phenylalanine into key intermediates. This process is catalyzed by a sequence of three core enzymes:

Phenylalanine Ammonia-Lyase (PAL) : Deaminates phenylalanine to form cinnamic acid. frontiersin.orgfrontiersin.org

Cinnamic Acid 4-Hydroxylase (C4H) : A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid. frontiersin.orgfrontiersin.org

4-Coumarate-CoA Ligase (4CL) : Activates p-coumaric acid by ligating it with Coenzyme A, yielding p-coumaroyl-CoA. frontiersin.orgfrontiersin.org

These compounds serve as central precursors for various metabolic branches, including the synthesis of flavonoids, lignin, and coumarins. frontiersin.orgfrontiersin.org The critical divergence towards coumarin synthesis is the ortho-hydroxylation of the cinnamic acid derivative, a pivotal step that facilitates the subsequent lactonization to form the characteristic 1,2-benzopyrone core structure of coumarins. frontiersin.orgresearchgate.net Umbelliferone (7-hydroxycoumarin) is a common and crucial intermediate that serves as a branching point for the synthesis of more complex coumarins. frontiersin.orgresearchgate.net

The formation of a trimethoxy-substituted coumarin like this compound necessitates multiple hydroxylation and subsequent methylation steps on the coumarin ring. researchgate.net While the exact linear sequence is not fully elucidated for this specific compound, it is proposed to proceed through polyhydroxylated intermediates. The pathway likely involves the formation of a tri-hydroxylated coumarin scaffold, which then undergoes sequential methylation. A plausible immediate precursor is 6-hydroxy-5,7-dimethoxycoumarin (fraxinol), which requires a final methylation step at the C-6 hydroxyl group to yield this compound. researchgate.net

Table 1: Key Precursors in the Biosynthesis of this compound

| Compound Name | Role in Pathway |

|---|---|

| Phenylalanine | Primary starting amino acid from the shikimate pathway. frontiersin.orgfrontiersin.org |

| Cinnamic Acid | Formed from phenylalanine by PAL. frontiersin.orgfrontiersin.org |

| p-Coumaric Acid | Product of cinnamic acid hydroxylation by C4H. frontiersin.orgfrontiersin.org |

| Umbelliferone | A key simple coumarin intermediate. frontiersin.orgresearchgate.net |

Enzymatic Transformations and O-Methylation Processes

The structural diversity and biological activity of coumarins are significantly enhanced by modifications such as O-methylation. nih.gov This process is catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). researchgate.netresearchgate.net These enzymes transfer a methyl group from the donor molecule SAM to a hydroxyl group on the coumarin scaffold. researchgate.net

The biosynthesis of this compound involves at least three distinct O-methylation events. Research on related methoxylated coumarins in plants from the Apiaceae family, such as Peucedanum praeruptorum and Cnidium monnieri, provides insight into this process. nih.govacs.orgnih.gov Studies have identified OMTs with broad substrate specificity, capable of methylating various hydroxylated coumarins. For instance, an enzyme similar to Caffeic Acid O-methyltransferase (COMT-S) identified in P. praeruptorum was shown to catalyze the O-methylation of multiple hydroxylated coumarins. nih.gov This suggests that a single, versatile enzyme could be responsible for more than one methylation step in the pathway.

Conversely, some plants utilize multiple, more specific OMTs. In C. monnieri, two distinct OMTs, CmOMT1 and CmOMT2, were found to mediate several methylation steps in the formation of furanocoumarins like bergapten and xanthotoxin. acs.orgnih.govacs.org This indicates that specialized enzymes may have evolved through gene duplication to perform specific methylations. acs.org

For this compound, the transformation from a precursor like 5,6,7-trihydroxycoumarin would involve a stepwise methylation catalyzed by one or more OMTs. A more likely route involves the final methylation of an intermediate like fraxinol (6-hydroxy-5,7-dimethoxycoumarin). An OMT would specifically target the hydroxyl group at the C-6 position to complete the synthesis of this compound.

Table 2: Enzymatic Reactions in Coumarin Methoxylation

| Reaction Type | Enzyme Class | Substrate Example | Product Example |

|---|---|---|---|

| O-Methylation | O-Methyltransferase (OMT) | Bergaptol | Bergapten frontiersin.org |

| O-Methylation | O-Methyltransferase (OMT) | Xanthotoxol | Xanthotoxin frontiersin.org |

Role of this compound as a Secondary Plant Metabolite

This compound is a secondary metabolite, a class of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a crucial role in ecological interactions and defense. encyclopedia.pub Coumarins are widely recognized for their function in protecting plants against a variety of biotic and abiotic stresses. frontiersin.orgnih.gov

These compounds contribute significantly to plant defense mechanisms. encyclopedia.pubgrafiati.com They can act as phytoalexins, which are antimicrobial substances synthesized by plants in response to fungal or bacterial infection. researchgate.net They also function as antifeedants, deterring herbivores from consuming the plant. The presence and structure of coumarins, including the degree of methoxylation, can influence their defensive efficacy. researchgate.netresearchgate.net

Furthermore, coumarins are involved in allelopathy, where a plant releases chemicals that inhibit the growth of competing plant species in its vicinity. encyclopedia.pub Some coumarins, such as scopoletin, have been shown to protect plants against various environmental stresses. encyclopedia.pub While the specific functions of this compound are still under investigation, it is known to be a metabolite and possesses antibacterial properties, fitting the general defensive role of coumarins. nih.govebi.ac.uk The highly methoxylated nature of this compound may enhance its biological activity and stability, making it an effective chemical defense agent for the plant. researchgate.netbiosynth.com

Synthetic Chemistry and Methodologies

Total Synthesis Approaches to 5,6,7-Trimethoxycoumarin

Several distinct pathways have been developed for the total synthesis of this compound, reflecting the versatility of modern organic synthesis.

A key strategy for the synthesis of this compound involves the use of the Wittig reaction. researchgate.net This approach is a reliable method for forming the α,β-unsaturated ester moiety characteristic of the coumarin ring. The general strategy involves the synthesis of an appropriately substituted o-hydroxybenzaldehyde, which then undergoes a Wittig reaction to yield the target coumarin.

In one such synthesis, a suitable tetraoxygenated benzaldehyde is used as a key intermediate. researchgate.net This precursor is then converted to this compound via a Wittig reaction. researchgate.net The synthesis of the required benzaldehyde precursor is a critical aspect of this pathway. researchgate.net For instance, the synthesis of this compound has been achieved starting from commercially available 2,6-dimethoxybenzoquinone. This starting material is first reduced to the corresponding hydroquinone. Subsequent steps involve formylation and methylation to produce the necessary 3,4,5-trimethoxy-2-hydroxybenzaldehyde intermediate, which then undergoes the Wittig reaction to furnish the final product.

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of coumarin derivatives. One reported synthesis of this compound utilizes a palladium-catalyzed coupling reaction between 3,4,5-trimethoxyphenol and ethyl propiolate, achieving a yield of 46%. researchgate.net This method offers a direct approach to the coumarin core by forming the C4-C4a bond through a cross-coupling process. While effective, variations in palladium catalysts, ligands, and reaction conditions can significantly influence the efficiency of such transformations. thieme-connect.commdpi.com For example, the choice of phosphine ligands like Xantphos can be critical in palladium-catalyzed amidations of coumarin triflates, a related transformation. thieme-connect.com

An alternative and straightforward method for the synthesis of this compound involves the transfer of a three-carbon (C3) unit from a cinnamic acid derivative to an appropriate phenol. In a notable example, the reaction of p-methoxy cinnamic acid with 3,4,5-trimethoxy phenol in the presence of polyphosphoric acid (PPA) yielded this compound in a single step with a 55% yield. This reaction is believed to proceed through a mechanism analogous to the biogenesis of some coumarins. The ease of this one-step process and the moderate to good yields make it an attractive synthetic route. However, the yields for similar reactions leading to related coumarins have been reported in the range of 51-55%.

The synthesis of this compound can also be accomplished starting from substituted benzoquinones. A notable total synthesis was developed starting from commercially available 2,6-dimethoxybenzoquinone. This approach provides a unified pathway to various trioxygenated coumarins, including this compound. The synthesis involves the reduction of the benzoquinone to a hydroquinone, followed by a series of reactions including formylation and methylation to build the required substituted benzaldehyde intermediate for the subsequent Wittig reaction.

Strategies Involving Transfer of C3 Unit from Cinnamic Acid onto Phenols

Optimization of Synthetic Yields and Efficiency

The optimization of palladium-catalyzed reactions often involves screening different catalysts, ligands, bases, and solvents to maximize the conversion of starting materials and minimize side products. mdpi.com For instance, in related palladium-catalyzed reactions on coumarin systems, the choice between Pd(0) and Pd(II) catalysts, as well as phosphine versus NHC-type ligands, can significantly impact the reaction outcome. mdpi.com

Regioselective Synthesis and Isomer Control

Achieving regioselectivity is a critical challenge in the synthesis of polysubstituted aromatic compounds like this compound. The substitution pattern on the starting phenol or benzaldehyde is paramount in dictating the final arrangement of the methoxy groups on the coumarin ring.

In the Wittig-based approaches, the regiochemistry is pre-determined by the synthesis of the specific o-hydroxybenzaldehyde isomer. researchgate.net Similarly, in the cinnamic acid transfer method, the structure of the starting phenol, in this case, 3,4,5-trimethoxy phenol, directly leads to the formation of the 5,6,7-substituted product.

Controlling the formation of isomers is crucial, especially when multiple reactive sites are present on the aromatic ring. For instance, in the synthesis of related coumarins, the use of directing groups can facilitate regioselective C-H activation and subsequent functionalization. While not explicitly detailed for this compound, such strategies are a cornerstone of modern synthetic chemistry for achieving high levels of isomer control.

Development of Synthetic Analogs and Derivatives, e.g., 4-(4-Pyridyl)-5,6,7-Trimethoxycoumarin

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of various analogs and derivatives. Research efforts have focused on modifying its structure, particularly at the 4-position of the coumarin ring, to explore new chemical space and properties. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone methodology, enabling the introduction of diverse functional groups, including amido and heteroaryl moieties. thieme-connect.com

A key intermediate for these transformations is a coumarin activated at the C4-position, such as a 4-halocoumarin or, more commonly, a 4-(trifluoromethylsulfonyloxy)coumarin, often referred to as a coumarin triflate. thieme-connect.comresearchgate.net This precursor can then be coupled with a range of nucleophiles or organoboron compounds to yield the desired derivatives.

One prominent strategy involves the palladium-catalyzed amination of 5,6,7-trimethoxy-4-(trifluoromethylsulfonyloxy)coumarin. This reaction allows for the formation of a carbon-nitrogen bond at the C4-position, yielding 4-amidocoumarins. The process typically utilizes a palladium catalyst, such as bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), in conjunction with a specialized phosphine ligand like Xantphos and a base such as potassium phosphate (K₃PO₄). thieme-connect.com This method has been successfully employed to synthesize a variety of linear and cyclic amide derivatives. thieme-connect.com

Detailed findings for the synthesis of several 4-amido derivatives of this compound are presented below.

Table 1: Synthesis and Characterization of 4-Amido-5,6,7-Trimethoxycoumarin Derivatives

| Compound Name | Yield (%) | Melting Point (°C) | Key ¹H NMR Data (δ, ppm, CDCl₃) |

|---|---|---|---|

| N-(this compound-4-yl)acetamide | 80 | 185 | 2.29 (s, 3H), 3.90 (s, 3H), 3.91 (s, 3H), 4.05 (s, 3H), 6.66 (s, 1H), 7.42 (s, 1H), 10.36 (br s, 1H, NH) |

| 2-Phenyl-N-(this compound-4-yl)acetamide | 82 | 195 | 3.44 (s, 3H), 3.77 (s, 3H), 3.80 (s, 2H), 3.87 (s, 3H), 6.60 (s, 1H), 7.32-7.44 (m, 5H), 7.54 (s, 1H), 10.34 (br s, 1H, NH) |

| 4-Methyl-N-(this compound-4-yl)benzamide | 75 | 215 | 2.43 (s, 3H), 3.90 (s, 3H), 3.91 (s, 3H), 4.07 (s, 3H), 6.67 (s, 1H), 7.32 (d, 2H), 7.62 (s, 1H), 7.78 (d, 2H), 11.29 (br s, 1H, NH) |

| 1-(this compound-4-yl)pyrrolidin-2-one | 78 | 146 | 2.27 (q, 2H), 2.59 (t, 2H), 3.70-3.81 (m, 2H), 3.83 (s, 3H), 3.89 (s, 3H), 3.91 (s, 3H), 6.10 (s, 1H), 6.67 (s, 1H) |

Data sourced from Ganina et al., 2009. mdpi.com

Beyond amides, the development of 4-hetaryl derivatives represents another significant direction in synthetic efforts. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and versatile tool for this purpose, facilitating the formation of a C-C bond between the coumarin C4-position and a heteroaromatic ring. organic-chemistry.orgreddit.com

The synthesis of the exemplary compound, 4-(4-Pyridyl)-5,6,7-Trimethoxycoumarin, can be achieved via this methodology. The reaction involves coupling the 5,6,7-trimethoxy-4-(trifluoromethylsulfonyloxy)coumarin precursor with 4-pyridylboronic acid. researchgate.netmdpi.com The transformation is catalyzed by a palladium complex, such as Pd(dppf)Cl₂ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand, in the presence of a base like potassium carbonate. mdpi.com This approach allows for the direct and efficient installation of the pyridyl group onto the coumarin framework. The same palladium-catalyzed cross-coupling strategy is adaptable for producing other 4-(N-hetaryl)coumarins, such as 4-N-imidazolyl-, 4-N-indolyl-, and 4-N-benzimidazolylcoumarins, from the corresponding NH-heterocycles. thieme-connect.com

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5,6,7-trimethoxycoumarin. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The spectrum typically shows a pair of doublets for the olefinic protons H-3 and H-4 of the coumarin core. Additionally, singlets are observed for the aromatic proton and the protons of the three methoxy groups at positions 5, 6, and 7. thieme-connect.comafrigetics.com The coupling constants (J values) between adjacent protons, such as H-3 and H-4, further confirm their spatial relationship.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C-2 | - | 161.5 |

| C-3 | 6.19 (d) | 113.0 |

| C-4 | 8.05 (d) | 143.3 |

| C-4a | - | 100.8 |

| C-5 | - | 146.0 |

| C-6 | - | 153.1 |

| C-7 | - | 150.0 |

| C-8 | 6.82 (s) | 111.2 |

| C-8a | - | 110.4 |

| 5-OCH₃ | 3.87 (s) | 69.8 |

| 6-OCH₃ | 3.91 (s) | 69.2 |

| 7-OCH₃ | 3.95 (s) | 69.8 |

| (d = doublet, s = singlet). Data compiled from various sources and may show slight variations depending on the solvent and instrument used. |

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and formula of this compound, as well as for gaining insights into its structural features through fragmentation analysis. The molecular formula of this compound is C₁₂H₁₂O₅, corresponding to a monoisotopic mass of approximately 236.068 g/mol . ebi.ac.uk

In high-resolution mass spectrometry (HRMS), the precise mass of the molecular ion is measured, which allows for the unambiguous determination of the elemental composition. scielo.br Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for analyzing coumarins.

Under mass spectrometric conditions, this compound undergoes characteristic fragmentation. The fragmentation pathways often involve the loss of methyl radicals (•CH₃) from the methoxy groups and the elimination of carbon monoxide (CO) from the lactone ring, which is a typical fragmentation pattern for coumarins. mdpi.com Analysis of these fragment ions in MS/MS experiments provides further confirmation of the compound's structure. For instance, a common fragmentation involves the loss of a CO molecule from the protonated molecule [M+H]⁺. mdpi.com

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₅ | |

| Monoisotopic Mass | 236.06847 g/mol | ebi.ac.uk |

| Precursor Ion (m/z) [M+H]⁺ | 237.0758 | |

| Major Fragment Ions (m/z) | 222, 207, 193, 178, 151 |

Utilization of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of specific functional groups. A strong absorption band is typically observed in the region of 1700-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the α,β-unsaturated lactone (coumarin carbonyl) group. Other significant absorptions include those for C=C aromatic stretching, and C-O stretching of the ether linkages of the methoxy groups. scielo.br

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol or ethanol, shows absorption maxima that arise from π → π* electronic transitions within the conjugated system of the coumarin ring. researchgate.netebi.ac.uk The position and intensity of these absorption bands are characteristic of the coumarin chromophore and are influenced by the substitution pattern on the benzene ring.

Table 3: Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopic Technique | Characteristic Absorption |

| Infrared (IR) | ~1704 cm⁻¹ (C=O, lactone) |

| ~1618 cm⁻¹ (C=C, aromatic) | |

| ~1266 cm⁻¹ (C-O, ether) | |

| Ultraviolet-Visible (UV-Vis) | λₘₐₓ values are typically observed in the UV region, characteristic of the coumarin scaffold. |

| Absorption values are approximate and can vary based on the specific experimental conditions. |

Chromatographic Techniques for Purity Assessment and Structural Characterization

Chromatographic techniques are essential for the isolation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes. researchgate.netresearchgate.net

A reversed-phase HPLC method, often using a C18 column, can be developed to separate this compound from other related compounds or impurities. ebi.ac.uk The retention time of the compound under specific chromatographic conditions (e.g., mobile phase composition, flow rate) is a characteristic parameter that aids in its identification. UV detection is commonly employed, where the detector is set to a wavelength at which the compound exhibits strong absorbance. researchgate.net The purity of a sample can be determined by analyzing the peak area of the main compound relative to the total peak area in the chromatogram.

Furthermore, coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and specific method for both the identification and quantification of this compound in complex mixtures. nih.gov This hyphenated technique combines the separation power of HPLC with the mass-analyzing capabilities of MS, allowing for the confirmation of the molecular weight of the compound eluting at a specific retention time.

Table 4: Typical Chromatographic Parameters for the Analysis of this compound

| Chromatographic Technique | Typical Application | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification | Reversed-phase C18 column, UV detection |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification in complex mixtures, structural confirmation | Combines HPLC separation with mass analysis |

| Column Chromatography | Isolation and purification | Silica gel or other stationary phases |

Biological Activities and Mechanistic Studies in Vitro and Non-human in Vivo Models

Antioxidant Activity

While detailed in vitro antioxidant assays for 5,6,7-trimethoxycoumarin are not extensively documented in the provided search results, its potential as an antioxidant has been inferred from its antiglycation activity. A study on Eremurus persicus, from which the compound was isolated, highlighted its significant antiglycation properties. ajol.info At a concentration of 3 mM, this compound exhibited 75% inhibition in a glycation assay, a value comparable to the 83% inhibition shown by the standard inhibitor, rutin. ajol.info The authors of the study recommended further investigation into its antioxidant properties, as antiglycation and antioxidant activities are often correlated. ajol.info

Anti-inflammatory Effects

Studies have investigated the anti-inflammatory potential of this compound, particularly its effects on key inflammatory pathways and mediators in macrophage cell lines.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression in Macrophage Cell Lines

Research has shown that certain coumarin derivatives can inhibit the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. While a study on various oxycoumarin derivatives identified 5,7-dimethoxycoumarins as potent inhibitors of iNOS expression in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, specific data for this compound's direct effect on iNOS expression was not detailed in the search results. researchgate.net However, the structurally related compound, 5,6,7-trimethoxyflavone, has been shown to dose-dependently inhibit iNOS at the protein and mRNA levels in LPS-treated RAW 264.7 macrophages. nih.gov This suggests a potential, yet unconfirmed, similar mechanism for this compound.

Modulation of Pro-inflammatory Mediators

The modulation of pro-inflammatory mediators is a key aspect of the anti-inflammatory effects of coumarins. The related compound, 5,6,7-trimethoxyflavone, has been demonstrated to significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-treated RAW 264.7 macrophages. nih.gov Furthermore, it was found to inhibit the production and mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This activity is attributed to the suppression of transcriptional factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.gov While these findings are for a related flavone, they suggest that the trimethoxy substitution pattern may contribute to anti-inflammatory activity, warranting further specific investigation for this compound.

Antibacterial and Antimicrobial Activity

The efficacy of this compound against various bacterial strains has been evaluated, demonstrating a spectrum of activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

In a study evaluating the antibacterial activity of constituents from Pelargonium sidoides and Pelargonium reniforme, this compound was tested against a panel of microorganisms. thieme-connect.comresearchgate.netcabidigitallibrary.orgebi.ac.uk The compound exhibited antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. thieme-connect.comresearchgate.netcabidigitallibrary.orgebi.ac.uk The minimum inhibitory concentrations (MICs) for the tested compounds, including this compound, were in the range of 200-1000 µg/ml. thieme-connect.comresearchgate.net

Efficacy Against Gram-Negative Bacteria

The same study also assessed the activity of this compound against Gram-negative bacteria. thieme-connect.comresearchgate.netcabidigitallibrary.orgebi.ac.uk The compound was evaluated against species such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa, and Haemophilus influenzae. thieme-connect.comresearchgate.netcabidigitallibrary.orgebi.ac.uk The antibacterial activities of the active compounds, including this compound, showed MICs between 200 and 1000 µg/ml. thieme-connect.comresearchgate.net

Table of Antibacterial Activity of this compound

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/ml) |

| Staphylococcus aureus | Gram-Positive | 200-1000 thieme-connect.comresearchgate.net |

| Streptococcus pneumoniae | Gram-Positive | 200-1000 thieme-connect.comresearchgate.net |

| beta-hemolytic Streptococcus 1451 | Gram-Positive | 200-1000 thieme-connect.comresearchgate.net |

| Escherichia coli | Gram-Negative | 200-1000 thieme-connect.comresearchgate.net |

| Klebsiella pneumoniae | Gram-Negative | 200-1000 thieme-connect.comresearchgate.net |

| Proteus mirabilis | Gram-Negative | 200-1000 thieme-connect.comresearchgate.net |

| Pseudomonas aeruginosa | Gram-Negative | 200-1000 thieme-connect.comresearchgate.net |

| Haemophilus influenzae | Gram-Negative | 200-1000 thieme-connect.comresearchgate.net |

Antiproliferative and Cytotoxic Potential in Cancer Cell Lines (In Vitro)

While the broader class of coumarins has demonstrated antiproliferative and cytotoxic effects against various cancer cell lines, specific research on this compound's activity in lung carcinoma cell lines is not extensively detailed in the available literature. Studies on other coumarin derivatives have shown activity; for instance, coumarin and its metabolite, 7-hydroxycoumarin, have demonstrated antitumor activity in human lung cancer cell lines like A549 and H727. nih.gov These compounds can inhibit cell growth by inducing cell cycle arrest. nih.gov Similarly, other synthesized coumarin derivatives have been evaluated against the A549 cell line, showing varying degrees of cytotoxicity. nih.govmdpi.commdpi.comphcogj.com For example, a study on new benzopyranone derivatives with basic side chains found that they displayed cytotoxicity against the A549 lung carcinoma cell line. nih.gov However, direct data specifically quantifying the antiproliferative or cytotoxic effects of this compound on A549 or H727 cells is not prominently reported.

The potential of coumarins in leukemia models has been an area of interest. As a class, coumarins have been shown to induce apoptosis in various leukemia cell lines, including the human promyelocytic leukemia cell line HL-60. sci-hub.senih.gov For instance, compounds isolated from Zanthoxylum schinifolium significantly reduced the proliferation of HL-60 cells. sci-hub.se One study noted the isolation of several compounds, including 8-hydroxy-5,6,7,-trimethoxycoumarin, from Platymiscium floribundum; previously, flavonoids from this plant were evaluated for their ability to induce apoptosis in HL-60 cells, although the activity of the coumarins themselves was not specified. researchgate.net Another report mentions that while flavonoids from Morus alba can induce differentiation in HL-60 cells, the direct cytotoxic action of this compound, which can be found in related natural sources, was not the focus. bipublication.com Despite these contextual findings, specific studies detailing the cytotoxic IC50 values or antiproliferative mechanisms of this compound in HL-60 or other leukemia cell lines are not explicitly covered in the reviewed literature.

Numerous studies have explored the efficacy of various coumarin derivatives against prostate cancer cell lines. sci-hub.sefrontiersin.orgacgpubs.org For example, certain coumarins from Apiaceae plants and synthetic derivatives have shown cytotoxic activity against the PC-3 prostate cancer cell line. frontiersin.orgacgpubs.org A series of 7,8-diacetoxy-3-arylcoumarin derivatives were evaluated for cytotoxicity against PC-3 cells, with some showing high activity and selectivity. frontiersin.org However, despite the broad investigation into this class of compounds for prostate cancer, specific data on the antiproliferative or cytotoxic effects of this compound on the PC-3 cell line is not detailed in the available scientific reports.

Coumarins are generally recognized for possessing both cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) properties. sci-hub.se The mechanisms often involve the induction of apoptosis, a form of programmed cell death. nih.gov This can occur through the activation of caspases, which are key proteins in the apoptotic cascade, and the modulation of the Bcl-2 family of proteins that regulate mitochondrial membrane permeability. nih.govfrontiersin.org For example, a study on coumarin compounds extracted from Juglans mandshurica showed that a related compound, 6,7,8-trimethoxyl-coumarin, increased the levels of lysed caspase-7 and poly-ADP-ribose polymerase (PARP), which are hallmarks of apoptosis. frontiersin.org Other coumarins have been shown to induce cell cycle arrest, a cytostatic effect, in various cancer cells. nih.govnih.gov While these general mechanisms are well-documented for the coumarin family, specific mechanistic studies elucidating how this compound induces apoptosis or exerts cytostatic effects have not been specifically reported.

The general cytotoxic potential of this compound has been evaluated using the brine shrimp (Artemia salina) lethality bioassay, a common preliminary screening tool for bioactivity. In a study investigating six coumarins isolated from the roots of Angelica glauca, this compound was tested for its cytotoxic capability by determining its LC50 value against brine shrimp larvae (nauplii). mdpi.comtargetmol.com Compared to other tested coumarins, such as the potent decursin and decursinol angelate, this compound displayed an intermediate or moderate cytotoxic effect. bipublication.comtargetmol.com

Table 1: Cytotoxic Activity of Coumarins from Angelica glauca against Artemia salina Larvae

| Compound | Relative Cytotoxic Capacity | Source |

|---|---|---|

| Decursin | Strong | targetmol.com |

| Decursinol angelate | Strong | targetmol.com |

| This compound | Intermediate | mdpi.comtargetmol.com |

| 6-Methoxy-7,8-methylenedioxycoumarin | Least | mdpi.comtargetmol.com |

| Bergapten | Least | mdpi.comtargetmol.com |

| Nodakenetin | Least | mdpi.comtargetmol.com |

Induction of Apoptosis and Cytostatic Properties

Gastroprotective Efficacy in Rodent Models

Significant research has highlighted the gastroprotective potential of this compound in rodent models. In studies using rats with experimentally induced gastric lesions, this compound demonstrated notable efficacy. When screened for its activity against HCl/ethanol-induced gastric ulcers, this compound exhibited a very strong gastroprotective effect, with a protection rate of 90.0%. This was considerably higher than the standard drug rebamipide, which showed a 57.8% protection rate under the same conditions.

Further investigations in a non-steroidal anti-inflammatory drug (NSAID)-induced ulcer model confirmed its effectiveness. Treatment with this compound effectively inhibited gastric damage induced by indomethacin. The mechanism for this protective activity may be linked to an increase in gastric mucus secretion. Rats treated with the compound showed a significant increase in adherent gastric mucus content compared to the ulcer control group. These findings suggest that this compound possesses potent gastroprotective properties.

Table 2: Gastroprotective Activity of Scoparone Derivatives against HCl/Ethanol-Induced Gastric Ulcers in Rats

| Treatment Compound | Protection Rate (%) | Source |

|---|---|---|

| Rebamipide (Standard Drug) | 57.8 | |

| This compound | 90.0 | |

| 6,7,8-Trimethoxycoumarin | 95.8 | |

| 6-Methoxy-7,8-methylenedioxycoumarin | 93.1 |

Evaluation Against Experimentally Induced Gastric Lesions

Studies have demonstrated the gastroprotective effects of this compound in rodent models of experimentally induced gastric lesions. In rats with gastric ulcers induced by HCl/ethanol, treatment with this compound showed a significant protective effect. nih.govmdpi.com This compound was also effective in inhibiting gastric damage induced by indomethacin, a nonsteroidal anti-inflammatory drug (NSAID). mdpi.comresearchgate.net

One of the proposed mechanisms for this gastroprotective activity is the enhancement of gastric mucus secretion. nih.gov Rats treated with this compound at a dose of 20 mg/kg body weight exhibited a significant increase in adherent gastric mucus content compared to the ulcer control group. nih.gov The amount of adherent gastric mucus in the treated group was 1424 ± 83 μg/g of tissue, a substantial increase from the 456 ± 74 μg/g of tissue observed in the control group. nih.gov

Comparative Analysis with Established Gastroprotective Agents (e.g., Rebamipide)

The gastroprotective activity of this compound has been found to be greater than that of the standard drug, rebamipide. mdpi.comnih.govmdpi.comscience.govbiocrick.com In a study on HCl/ethanol-induced gastric lesions in rats, this compound exhibited a protection rate of 90.0%, which was significantly higher than the 57.8% protection rate observed with rebamipide. nih.govmdpi.comresearchgate.net

Furthermore, this compound demonstrated a dose-dependent protective activity against HCl/ethanol-induced gastric ulcers, with an ED₅₀ value of 3.94 mg/kg. nih.gov This was more potent than both rebamipide (ED₅₀, 9.53 mg/kg) and the parent compound scoparone (ED₅₀, 4.21 mg/kg). nih.gov These findings highlight the potent and improved gastroprotective activity of this compound compared to established treatments in rodent models of gastric ulcers. nih.gov

Table 1: Comparative Gastroprotective Effects

| Compound | Protection Rate (%) against HCl/ethanol-induced Gastric Lesions | ED₅₀ (mg/kg) against HCl/ethanol-induced Gastric Ulcers |

|---|---|---|

| This compound | 90.0 mdpi.com | 3.94 nih.gov |

| Rebamipide | 57.8 mdpi.com | 9.53 nih.gov |

| Scoparone | Not available | 4.21 nih.gov |

Immunomodulatory Activities

Induction of Interferon-like Activities in Cell-Based Assays

In cell-based assays, this compound has demonstrated the ability to induce interferon (IFN)-like activities. sci-hub.se In a virus protection assay using murine encephalomyocarditis virus (EMCV)-sensitive L 929 fibroblasts, this compound showed a notable cytoprotective effect. sci-hub.se Among a series of tested coumarins, this compound exhibited one of the strongest inhibitory effects, with an approximate 30% inhibition at concentrations between 25–50 μg/ml. sci-hub.se This suggests its potential role in stimulating non-specific host defense mechanisms against viral infections, which are often mediated by the IFN system. sci-hub.se

Proposed Molecular Mechanisms of Action

Interactions with Specific Biological Targets (Enzymes, Receptors)

The biological activities of this compound are attributed to its interaction with various molecular targets, including enzymes and receptors. Pharmacological studies suggest that the presence of a methoxy group at the C-5 position of the scoparone phenyl ring significantly enhances its gastroprotective activity. nih.govnih.govresearchgate.net

In terms of drug-metabolizing enzymes, this compound has been shown to have minimal effects on the activity of cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C9. nih.govmdpi.comnih.gov This suggests a low potential for drug-drug interactions mediated by these enzymes. researchgate.net

Some studies on coumarin derivatives have explored their interaction with other receptors. For instance, a study on various coumarin derivatives screened for constitutive androstane receptor (CAR) activation found that methoxy substitution at position 5, as in this compound, resulted in less activity compared to substitution at position 6. mdpi.com The general mode of action for methoxylated coumarins often involves the modulation of enzyme activity or interaction with various cellular pathways. biosynth.com

Influence on Key Cellular Pathways Related to Oxidative Stress and Inflammation

While this compound is a known constituent of several plant species recognized for their anti-inflammatory and antioxidant properties, detailed mechanistic studies focusing specifically on this compound's interaction with key cellular pathways are limited in publicly available scientific literature. The majority of current understanding is derived from studies on complex plant extracts containing the compound or from research on structurally similar coumarins.

Research into extracts from plants such as Ficus pandurata, which contains this compound, has shown modulation of pathways central to oxidative stress and inflammation. In a study using a mouse model of colitis, an extract of Ficus pandurata demonstrated the ability to regulate the Keap1/Nrf2/HO-1/NQO1 signaling pathway. nih.gov This pathway is a critical defense mechanism against oxidative stress, where the transcription factor Nrf2, once activated, promotes the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov The study observed that the plant extract significantly increased the levels of Nrf2, HO-1, and NQO1 while inhibiting their repressor, Keap1. nih.gov However, these effects are attributed to the entire extract and not specifically to this compound.

Similarly, the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are pivotal in mediating inflammatory responses, have been implicated in the action of plant extracts containing this compound. The NF-κB pathway, when activated by stimuli like lipopolysaccharide (LPS), orchestrates the expression of pro-inflammatory cytokines and enzymes such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). researchgate.netgoogle.com For instance, an extract from Liriodendron tulipifera, which lists this compound as a constituent, was found to inhibit NF-κB activation and the subsequent expression of these inflammatory mediators. researchgate.netgoogle.com Again, this activity was demonstrated for a different compound isolated from the same extract. researchgate.netgoogle.com

Direct assessment of this compound's anti-inflammatory activity has shown limited potency in certain assays. In one in vitro study, its ability to inhibit LPS-induced nitric oxide (NO) production in RAW264.7 macrophage cells was measured, yielding an IC50 value greater than 50 μM, which suggests weak inhibitory activity in this specific context.

Research Findings on the Anti-inflammatory and Antioxidant-Related Activities of this compound

Detailed experimental data on the direct effects of this compound on specific pathway components (e.g., phosphorylation of p65, p38, JNK, or nuclear translocation of Nrf2) are not extensively documented. The table below summarizes the available direct finding.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Model | Pathway/Mediator Assessed | Finding |

|---|

Structure-activity Relationship Sar Studies

Influence of Methoxy Group Positions on Biological Potency

The specific placement of methoxy groups on the coumarin ring is a critical determinant of biological potency. The 5,6,7-trimethoxy substitution pattern confers distinct properties when compared to other methoxy isomers. For instance, in studies on the activation of the constitutive androstane receptor (CAR), a nuclear receptor that regulates xenobiotic and endobiotic metabolism, the position of methoxy substitution was found to be significant. Methoxy substitution at the C-6 position was generally more effective than at C-5, C-7, or C-8. mdpi.com While 6,7,8-trimethoxycoumarin showed comparable CAR activation to the reference compound scoparone, 5,6,7-trimethoxycoumarin was noted to have a slightly lower but still relevant activity, suggesting that the precise arrangement of these electron-donating groups fine-tunes the interaction with the receptor. mdpi.com

In the context of anti-inflammatory activity, research on the inhibition of inducible nitric oxide synthase (iNOS) expression in mouse macrophages highlighted the importance of methoxy groups at the C-5 and C-7 positions. researchgate.net This suggests that the 5,6,7-trimethoxy arrangement contains the necessary features for this specific activity. In contrast, studies on antiviral activity revealed differing effects between isomers. While 6,7,8-trimethoxycoumarin was inactive against poliovirus, this compound demonstrated a significant effect in an assay measuring cytopathic effect (CPE) induced by human rhinovirus 2 (HRV-2). wiley.com This underscores that even a slight shift in the position of one methoxy group can drastically alter the biological activity spectrum. Pharmacological studies on gastroprotective activity also found that both this compound and 6,7,8-trimethoxycoumarin exhibited activity greater than the standard drug, rebamipide, indicating the favorable contribution of the trimethoxy substitution pattern for this effect. researchgate.net

| Coumarin Derivative | Biological Target/Assay | Observed Activity/Finding | Reference |

|---|---|---|---|

| This compound | Constitutive Androstane Receptor (CAR) Activation | Active, but slightly less so than isomers with 6- or 8-methoxy groups. | mdpi.com |

| This compound | HRV-2-induced CPE Assay | Exhibited a significant effect. | wiley.com |

| This compound | Gastroprotective Activity | Activity was greater than the standard drug rebamipide. | researchgate.net |

| 6,7,8-Trimethoxycoumarin | Constitutive Androstane Receptor (CAR) Activation | Showed comparable activation effect to scoparone. | mdpi.com |

| 6,7,8-Trimethoxycoumarin | Poliovirus Inhibition | Showed no activity. | wiley.com |

| 5,7-Dimethoxycoumarin | iNOS Expression Inhibition | Identified as a potent inhibitor; C-5 and C-7 methoxy groups considered essential. | researchgate.net |

Role of Substituents on the Coumarin Core in Modulating Activity

The coumarin core itself serves as a versatile scaffold, and its biological activity can be extensively modulated by introducing various substituents. frontiersin.orgmdpi.com The inherent properties of the lactone ring, combined with its aromaticity and planarity, allow for diverse interactions with biological targets. frontiersin.org The introduction of substituents can alter the electronic and steric properties of the molecule, thereby influencing its pharmacological effects. nih.gov

Electron-donating groups, such as the methoxy groups present in this compound, are often associated with enhanced biological activity. For example, SAR analyses have shown that electron-donating groups can enhance both antioxidant and anticancer properties. jneonatalsurg.com Conversely, the introduction of electron-withdrawing groups, like nitro (NO₂) or acetyl groups, has been shown to be detrimental for some activities, such as CAR activation, but favorable for others, like antifungal activity. mdpi.commdpi.com The presence of hydroxyl groups, particularly at position C-7, is another common feature in many biologically active coumarins, often contributing to antioxidant effects. mdpi.com The substitution of these hydroxyl groups to form ethers, as seen in this compound, can modulate lipophilicity and receptor binding. Studies on the relaxant effect of coumarins showed that ether homologation (e.g., methoxy, ethoxy) at positions 6 and 7 led to a potent effect. nih.gov The length of alkyl chains attached to the coumarin core can also significantly influence activity; for instance, a medium-length butyl group at the C-6 position was found to be beneficial for CAR activation, whereas longer chains like geranyl or farnesyl reduced activity. mdpi.com

| Position on Coumarin Core | Substituent Type | General Effect on Biological Activity | Reference |

|---|---|---|---|

| C-5, C-6, C-7, C-8 | Methoxy (Electron-Donating) | Generally enhances activity; position is critical (e.g., C-6 for CAR activation, C-5/C-7 for iNOS inhibition). | mdpi.comresearchgate.net |

| General | Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | Often decreases activity for targets like CAR, but can favor other activities like antifungal effects. | mdpi.commdpi.com |

| C-7 | Hydroxy (Electron-Donating) | Frequently enhances antioxidant and other biological activities. | mdpi.com |

| C-6, C-7 | Ether groups (e.g., -OCH₃, -OC₂H₅) | Can increase lipophilicity and lead to potent relaxant effects. | nih.gov |

| C-6 | Medium-chain alkyl (e.g., n-butyl) | Favorable for CAR activation. | mdpi.com |

| General | Halogens (e.g., -Cl, -F) | Can increase activity; a chlorine atom at C-6 improves antioxidant scavenging activity. | mdpi.com |

Comparative SAR Analysis with Other Polyoxygenated Coumarin Derivatives

Comparing this compound with other polyoxygenated coumarins, such as those with fewer or more methoxy groups, or with other types of oxygen-containing substituents (e.g., hydroxyl, methylenedioxy), provides valuable insights into its unique SAR profile. researchgate.net The number and placement of oxygenated functions are key to modulating activities like antioxidant, anti-inflammatory, and enzyme inhibition. mdpi.comnih.gov

For antioxidant activity, the presence of three methoxy groups at meta- and para-positions relative to each other can improve radical scavenging ability compared to a single methoxy group. mdpi.com In furanocoumarins, which are polyoxygenated derivatives containing an additional furan ring, the position of the methoxy group is also crucial. For example, in linear furanocoumarins, a methoxy group at C-8 (xanthotoxin) resulted in higher antioxidant activity than one at C-5 (bergapten). nih.gov Angular furanocoumarins, especially those with two methoxy groups at C-5 and C-6, were found to be the most effective antioxidants. nih.gov

In the context of iNOS inhibition, a study of 63 different oxycoumarin derivatives found that 5,7-dimethoxycoumarins were potent inhibitors. researchgate.net This highlights the foundational importance of the C-5 and C-7 methoxy groups, a structural feature present in this compound. The addition of the C-6 methoxy group in this compound can be seen as a modulation of this active template. Similarly, in CAR activation studies, 5,7-dimethoxy-8-hydroxycoumarin (leptodactylone) and 6,7,8-trimethoxycoumarin showed activity comparable to the reference compound, while other polyoxygenated derivatives like 6-methoxy-7,8-methylenedioxycoumarin also exhibited good activation effects. mdpi.com This suggests that a high degree of oxygenation on the benzene ring of the coumarin is generally favorable for this activity, with the specific pattern determining the precise level of potency.

| Coumarin Derivative | Oxygenation Pattern | Key Biological Activity/Finding | Reference |

|---|---|---|---|

| This compound | Trimethoxy | Active as a CAR activator and gastroprotective agent. | mdpi.comresearchgate.net |

| Pimpinellin | Angular Furanocoumarin with two methoxy groups (C-5, C-6) | Potent antioxidant activity. | nih.gov |

| Xanthotoxin | Linear Furanocoumarin with one methoxy group (C-8) | More active antioxidant than its C-5 isomer (Bergapten). | nih.gov |

| 5,7-Dimethoxycoumarin | Dimethoxy | Potent inhibitor of iNOS expression. | researchgate.net |

| Leptodactylone (5,7-dimethoxy-8-hydroxycoumarin) | Dimethoxy, Monohydroxy | Comparable CAR activation to scoparone. | mdpi.com |

| Fraxinol (6-hydroxy-5,7-dimethoxycoumarin) | Dimethoxy, Monohydroxy | Showed the highest inhibitory potency toward Acetylcholinesterase (AChE) in a comparative study. | nih.gov |

Computational and In Silico Approaches to SAR Prediction

Computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are powerful tools for understanding and predicting the biological activity of coumarin derivatives. nih.govresearchgate.netfrontiersin.org These in silico approaches allow researchers to model the interactions between a ligand like this compound and its protein target at a molecular level, providing insights that can rationalize observed SAR and guide the design of new compounds. mdpi.comrsc.org

Molecular docking studies, for example, can predict the binding affinity and orientation of a coumarin derivative within the active site of an enzyme or receptor. frontiersin.org Such studies have been used to evaluate how coumarins bind to targets like the main protease of SARS-CoV-2 or bacterial DNA gyrase. frontiersin.orgdovepress.com The results can highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for activity. For instance, docking studies on coumarin-piperazine derivatives targeting acetylcholinesterase helped to explain why a methoxy group in the meta position of a phenyl ring resulted in the most active compound. scienceopen.com

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This can identify which physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) are most important for potency. wiley.com ADMET prediction models are used to assess the drug-likeness of a compound, predicting its behavior in vivo and helping to identify potential liabilities early in the drug discovery process. frontiersin.orgdovepress.com For coumarins, these tools can predict properties like oral bioavailability and potential for inhibiting cytochrome P450 enzymes. dovepress.com A virtual screening study that identified the potential anti-HRV activity of 6,7,8-trimethoxycoumarin demonstrates the utility of these computational approaches in discovering new activities for known compounds. wiley.com

| In Silico Method | Application to Coumarin SAR | Example Finding | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of coumarins to protein targets. | Docking of coumarin derivatives into the SARS-CoV-2 main protease identified strong interactions with the Cys-His catalytic dyad. | frontiersin.org |

| Molecular Dynamics (MD) Simulation | Confirms the stability of the ligand-protein complex over time. | MD simulations confirmed the stability of a novel benzimidazole derivative (related to drug design principles) within its target pocket. | rsc.org |

| QSAR Analysis | Correlates structural features with biological activity to identify key descriptors. | QSAR on isoxazoles identified negative electrostatic potential and a specific molecular length as key for anti-HRV activity. | wiley.com |

| ADMET Prediction | Assesses drug-likeness properties (absorption, distribution, metabolism, excretion, toxicity). | In silico ADMET profiles for carbazole and coumarin isolates predicted their potential to become drugs by satisfying Lipinski's rules. | dovepress.com |

| Virtual Screening | Screens large libraries of compounds computationally to identify potential hits for a specific target. | A virtual screening study suggested that 6,7,8-trimethoxycoumarin had a significant effect in an HRV-2 assay. | wiley.com |

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 5,6,7-Trimethoxycoumarin and other related coumarins. researchgate.net Reversed-phase HPLC (RP-HPLC) coupled with UV detection is commonly employed for its quantification. researchgate.netchemfaces.com

Method development involves optimizing several parameters to ensure reliable and efficient chromatographic performance. The selection of the mobile phase is critical and is often based on achieving the best peak parameters, ease of preparation, and minimizing analysis time. researchgate.net A typical mobile phase consists of an acidified aqueous solution and an organic solvent like acetonitrile. researchgate.net For instance, a mobile phase comprising a 25:75 (v/v) mixture of acetonitrile and phosphoric acid (pH 2.5) has been successfully used. researchgate.net The chromatographic separation is typically achieved on a C18 column. researchgate.netfrontiersin.org Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits significant absorbance, such as 310 nm. researchgate.net

Validation of the developed HPLC method is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure its suitability for the intended purpose. researchgate.net Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net Specificity is confirmed by comparing the chromatograms of a placebo, the sample matrix, and a standard of the analyte to ensure no interference from other components. researchgate.net Linearity is assessed by analyzing a series of standard solutions across a range of concentrations and plotting the peak area response against the concentration. researchgate.net A high correlation coefficient (r²), typically >0.999, indicates good linearity. researchgate.net Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with a relative standard deviation (RSD) of less than 2% being acceptable. researchgate.net Accuracy is often determined by recovery studies, with recovery rates greater than 95.2% considered excellent. chemfaces.combiocrick.comresearchgate.net The LOD and LOQ are determined to establish the sensitivity of the method. biocrick.comresearchgate.net

Table 1: HPLC Method Parameters for Coumarin Analysis An example of a validated HPLC method for the analysis of a closely related coumarin, which demonstrates typical parameters applicable for this compound analysis.

| Parameter | Condition/Value | Source |

|---|---|---|

| Chromatography System | Finnigan™ HPLC system with Surveyor LC | researchgate.net |

| Column | Reverse phase Phenomenex-C18 (5 µm, 25 cm × 0.5 mm i.d.) | researchgate.net |

| Mobile Phase | Acetonitrile and phosphoric acid (pH 2.5) in 25:75 (v/v) ratio | researchgate.net |

| Detection Wavelength | 310 nm | researchgate.net |

| Flow Rate | Not specified, but run time was ~12 minutes | researchgate.net |

| Injection Volume | 20 µL | researchgate.net |

| Linearity Range | 0.334–1.667 µg/mL | researchgate.net |

| Correlation Coefficient (r²) | 0.9996 | researchgate.net |

| Limit of Detection (LOD) | 0.0098 µg/mL | biocrick.com |

| Limit of Quantitation (LOQ) | 0.0298 µg/mL | biocrick.com |

Mass Spectrometry-Based Detection and Characterization Techniques

Mass spectrometry (MS) is an indispensable tool for the structural characterization and unequivocal identification of this compound. scielo.br It is often coupled with a liquid chromatography system (LC-MS) to analyze complex mixtures. frontiersin.orgiwaponline.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the compound. scielo.brscielo.br

Techniques such as electrospray ionization (ESI) are commonly used to generate ions from the coumarin molecules for MS analysis. scielo.brscielo.br The analysis can be performed in both positive and negative ionization modes. frontiersin.orgiwaponline.com For this compound (C₁₂H₁₂O₅), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 237.0757. iwaponline.com Experimental values obtained via HRMS closely match this theoretical value, confirming the compound's identity. iwaponline.com

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. iwaponline.com This fragmentation pattern serves as a fingerprint for the molecule. For instance, in Electron Ionization Mass Spectrometry (EI-MS), this compound shows a molecular ion [M]⁺ peak at m/z 252. afrigetics.com A prominent fragment ion peak corresponding to the loss of a methyl group ([M-15]⁺) can help to localize a methoxy group. afrigetics.com

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂O₅ | iwaponline.comnih.gov |

| Ionization Technique | Electrospray Ionization (ESI), Electron Ionization (EI) | iwaponline.comafrigetics.com |

| Theoretical Mass [M+H]⁺ | 237.0757 | iwaponline.com |

| Experimental Mass [M+H]⁺ | 237.0754 | iwaponline.com |

| Mass Error (Δ ppm) | -1.3 | iwaponline.com |

| Molecular Ion [M]⁺ (EI-MS) | m/z 252 | afrigetics.com |

| Key MS/MS Fragment Ion [M+H]⁺ | 219.174 | iwaponline.com |

Chromatographic Separation Techniques for Sample Preparation

Effective sample preparation is a critical prerequisite for accurate analysis, aiming to isolate and concentrate this compound from the sample matrix while removing interfering substances. dovepress.com Various chromatographic and extraction techniques are utilized for this purpose.

For liquid samples such as tinctures or syrups, sample preparation procedures like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been developed and compared. chemfaces.combiocrick.comresearchgate.net Both methods have shown high recovery rates (over 95.2%) and good repeatability, with coefficients of variation around 1.2-1.3%. chemfaces.combiocrick.comresearchgate.net

For solid samples like dried plant material, an initial extraction is required. scielo.brdovepress.com This can involve pulverizing the material and extracting it with a suitable solvent, such as n-hexane or methanol, often aided by sonication. scielo.brdovepress.com The resulting crude extract can then be subjected to further purification using column chromatography. scielo.br Silica gel is a common stationary phase for column chromatography, allowing for the separation of compounds based on their polarity. frontiersin.orgscielo.br

Thin-layer chromatography (TLC) is another valuable technique used for the preliminary separation and visualization of compounds in an extract. scielo.br Compounds are visualized on the TLC plate by UV detection or by spraying with a suitable chemical reagent. scielo.br

More advanced separation techniques like high-speed counter-current chromatography (HSCCC) have also been employed. researchgate.netbiocrick.com HSCCC is a support-free liquid-liquid partition chromatography technique that can rapidly separate target compounds from complex mixtures with high efficiency. researchgate.net For example, a two-phase solvent system of n-hexane/ethyl acetate/methanol/water has been used to separate coumarins and other phytochemicals. researchgate.net

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Molecular Targets and Signaling Pathways

While preliminary studies have linked 5,6,7-trimethoxycoumarin to certain biological effects, a comprehensive understanding of its molecular interactions is largely incomplete. Future research must prioritize the identification and validation of its direct molecular targets and the signaling cascades it modulates.

One notable investigation identified this compound as one of twenty-three active components in a traditional medicine formulation that interacts with the PI3K/AKT/mTOR signaling pathway. aging-us.com This pathway is a crucial regulator of cellular processes, including autophagy, and its modulation is a key therapeutic strategy in diseases like Alzheimer's. aging-us.com Further studies are required to confirm if this compound directly engages key proteins in this pathway, such as mTOR or AKT.

Research into structurally similar coumarins provides a roadmap for discovering additional targets. For instance, its isomer, 6,7,8-trimethoxycoumarin (also known as dimethylfraxetin), is a potent inhibitor of carbonic anhydrase I (CA I) with a Ki value in the nanomolar range. chemsrc.com Given the structural similarity, it is plausible that this compound could also interact with carbonic anhydrase isozymes, a possibility that warrants investigation. Another study on sixty coumarin derivatives found that 6,7,8-trimethoxycoumarin could activate the Constitutive Androstane Receptor (CAR), a nuclear receptor pivotal in drug metabolism. mdpi.com This suggests that CAR could be another potential, yet unexplored, target for this compound. Furthermore, other coumarins isolated from the same medicinal plants have been shown to inhibit the MAPK and NF-κB signaling pathways, which are central to inflammation. frontiersin.org

A systematic approach using advanced proteomics and chemical biology techniques, such as thermal proteome profiling or activity-based protein profiling, could globally map the protein interactions of this compound within human cells, revealing its primary targets and off-target effects.

| Potential Molecular Target/Pathway | Evidence/Rationale | Associated Disease/Function | Reference |

| PI3K/AKT/mTOR Pathway | Identified as a potential interactor in a systems pharmacology study of a multi-component elixir. | Autophagy, Cell Growth, Cognitive Function, Cancer | aging-us.com |

| Carbonic Anhydrases (CAs) | The isomer 6,7,8-trimethoxycoumarin is a potent inhibitor of CA I. | Cancer, Glaucoma, Diuretics | chemsrc.com |

| Constitutive Androstane Receptor (CAR) | The isomer 6,7,8-trimethoxycoumarin showed CAR activation effects. | Drug Metabolism, Metabolic Diseases | mdpi.com |

| MAPK/NF-κB Pathways | Other coumarins from the same plant source inhibit these inflammatory pathways. | Inflammation, Cancer, Arthritis | frontiersin.org |

Rational Design and Synthesis of Novel Bioactive Analogs for Enhanced Efficacy

The natural scaffold of this compound serves as an excellent starting point for medicinal chemistry efforts. The rational design and synthesis of novel analogs are crucial for enhancing its therapeutic index, improving its pharmacokinetic properties, and refining its target specificity. researchgate.net The different substituents on the coumarin nucleus are known to strongly influence the biological activity of the resulting derivatives. researchgate.net

Future synthetic strategies should focus on systematic modifications of the this compound structure. This includes:

Modification of Methoxy Groups: Altering the number and position of methoxy groups, or replacing them with other functionalities like hydroxyl, ethoxy, or halogen groups, can significantly impact activity. Studies on scoparone derivatives demonstrated that the position of methoxy groups significantly influences gastroprotective activity. mdpi.com

Substitution on the Lactone Ring: Introducing substituents at the C3 and C4 positions of the coumarin's pyrone ring can modulate its reactivity and biological interactions.

Hybrid Molecule Synthesis: Fusing the coumarin core with other pharmacologically active heterocyclic moieties is a proven strategy to create hybrid compounds with potentially synergistic or novel activities. chiet.edu.eg

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, should be integral to this process. mdpi.com These in silico techniques can predict how structural modifications will affect binding to specific targets, helping to prioritize the synthesis of the most promising analogs and reducing the reliance on extensive empirical screening. mdpi.com The recognition of key structural features is critical for the development of new analogues with improved activity. researchgate.net

| Design Strategy | Objective | Example Approach | Reference |

| Structure-Activity Relationship (SAR) Studies | To identify key functional groups responsible for biological activity. | Systematically replace methoxy groups with hydroxyls or alkyl chains. | mdpi.commdpi.com |